molecular formula C21H22N4O3 B5571023 5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B5571023
M. Wt: 378.4 g/mol
InChI Key: ZOQNUUVTLAHNDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical processes. For instance, Sharma et al. (2003) described the synthesis of a 4,4′-disubstituted azetidin-2-one derivative through reactions involving benzil and amino methanol, highlighting the intricate steps and conditions required for such synthesis (Sharma, Venugopalan, & Bhaduri, 2003). This process underscores the complexity and specificity required in synthesizing structurally related compounds.

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of complex compounds. For example, the structure of a 4,4′-disubstituted azetidin-2-one was confirmed through X-ray crystallographic analysis, offering insights into the spatial arrangement and bonding patterns within the molecule (Sharma et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives can be intricate, involving multiple steps and conditions. Kohli, Srivastava, and Srivastava (2008) synthesized derivatives by cycloaddition, showcasing the compound's reactivity and the diversity of reactions it can undergo (Kohli, Srivastava, & Srivastava, 2008).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis of azetidinone derivatives, including those with complex substituent groups, involves sophisticated chemical reactions that yield compounds with potential for further modification and application. For example, the synthesis of 4,4′-disubstituted azetidin-2-ones involves reactions of dihydro-oxazine derivatives with phenoxyacetyl chloride, yielding single isomers whose structures are confirmed via X-ray crystallographic analysis (Sharma, Venugopalan, & Bhaduri, 2003). Such synthetic methods exemplify the intricate procedures used to obtain specific azetidinone derivatives.

Antimicrobial and Antitumor Activities

Derivatives of azetidinones and triazoles have been investigated for their antimicrobial and antitumor activities. The synthesis of novel 1,2,4-triazole derivatives has shown some compounds to possess good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010). Furthermore, the exploration of imidazotetrazines, including their synthesis and chemistry, has led to the identification of compounds with broad-spectrum antitumor activity, highlighting the therapeutic potential of such derivatives (Stevens et al., 1984).

Crystal Structure and Mechanistic Insights

The determination of crystal structures of azetidinone and triazole derivatives provides critical insights into their chemical behavior and potential interactions. For instance, studies on the photochemistry of isoxazoles have contributed to understanding the mechanistic pathways and structural transformations under specific conditions (Dietliker et al., 1976). Such structural analyses are vital for designing compounds with desired properties and activities.

properties

IUPAC Name

5-methyl-4-[2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethyl]-2-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-7-6-10-18(11-15)28-19-12-23(13-19)20(26)14-24-16(2)22-25(21(24)27)17-8-4-3-5-9-17/h3-11,19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQNUUVTLAHNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CN(C2)C(=O)CN3C(=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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